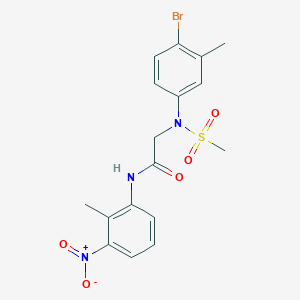![molecular formula C16H18N2O5S B3506764 N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3506764.png)
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
描述
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide inhibits the histone demethylase JMJD3 by binding to its active site and preventing the demethylation of H3K27me3. This leads to the accumulation of H3K27me3 and the subsequent repression of gene expression. The inhibition of JMJD3 has been shown to have a variety of effects on cellular processes, including the regulation of cell cycle progression, apoptosis, and immune cell activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide have been extensively studied in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. Additionally, N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In autoimmune disorders, N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to suppress the activity of immune cells, leading to a reduction in disease symptoms.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for JMJD3. It is also relatively easy to synthesize and has a low cost, making it accessible for researchers. However, there are also limitations to the use of N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain disease models. Additionally, N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have off-target effects on other histone demethylases, which may complicate data interpretation.
未来方向
There are several future directions for the research and development of N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide and its effects on cellular processes. There is also a need for more research on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in a variety of disease models, including cancer, inflammation, and autoimmune disorders. Finally, the development of more potent and selective inhibitors of JMJD3 may provide new opportunities for therapeutic intervention.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied in scientific research and has shown promising results in a variety of disease models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It has also been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis, by suppressing the activity of immune cells.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-8-9-14(15(10-13)23-2)17-16(19)11-4-6-12(7-5-11)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZQXFOBQZQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-tetrazole](/img/structure/B3506685.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine](/img/structure/B3506700.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3506740.png)
![6-benzyl-2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506746.png)
![N-(2-chlorophenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3506749.png)

![3-(anilinosulfonyl)-N-{2-[(benzylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B3506759.png)
![3-[3-(4-benzyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3506768.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3506772.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3506774.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B3506784.png)
![methyl 4-[({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506786.png)
![N-(tert-butyl)-2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3506789.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506797.png)